3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-(Methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, also known as N-methylsulfanyl-4-pyridinyl-1,3-thiazole-2-carboxamide, is an important organic compound that has been widely studied for its various applications in scientific research. It is a derivative of thiazole and has a molecular weight of 263.35 g/mol. This compound has been found to possess a variety of properties such as anti-inflammatory, anti-cancer, and antioxidant activities. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamideanyl-4-pyridinyl-1,3-thiazole-2-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and antioxidant activities, making it a useful tool for the study of inflammation, cancer, and oxidative stress. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity. In addition, this compound has been used in the synthesis of other compounds, such as 3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamideanyl-4-pyridinyl-1,3-thiazole-2-carboxylic acid and 3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamideanyl-4-pyridinyl-1,3-thiazole-2-carboxamide hydrochloride.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various protein kinases .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Similar compounds have been found to inhibit protein kinases, which play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
If it indeed inhibits protein kinases, it could potentially affect cell growth and proliferation, induce cell cycle arrest, or trigger apoptosis .
Advantages and Limitations for Lab Experiments
3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamideanyl-4-pyridinyl-1,3-thiazole-2-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively low cost compound, making it an attractive option for laboratory studies. Additionally, this compound is relatively stable and can be stored at room temperature for up to two years. However, it is also important to note that this compound is not soluble in water, making it difficult to use in aqueous solutions. Furthermore, it is also important to note that this compound has not been tested in humans, so its safety and efficacy in humans is not known.
Future Directions
3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamideanyl-4-pyridinyl-1,3-thiazole-2-carboxamide has numerous potential applications in scientific research and the medical field. Future research should focus on further elucidating the mechanism of action of this compound, as well as its efficacy and safety in humans. Additionally, further studies should be conducted to explore the potential use of this compound in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, further studies should be conducted to explore the potential use of this compound in the synthesis of other compounds, such as 3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamideanyl-4-pyridinyl-1,3-thiazole-2-carboxylic acid and 3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamideanyl-4-pyridinyl-1,3-thiazole-2-carboxamide hydrochloride.
Synthesis Methods
3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamideanyl-4-pyridinyl-1,3-thiazole-2-carboxamide can be synthesized by a variety of methods, including the reaction of 4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid with methylsulfanyl chloride in the presence of anhydrous sodium carbonate. The resulting product is then purified by recrystallization from acetonitrile. Another method involves the reaction of 4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid with methylsulfanyl anhydride in the presence of anhydrous sodium carbonate. The product is then purified by recrystallization from acetonitrile.
properties
IUPAC Name |
3-methylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-21-13-4-2-3-12(9-13)15(20)19-16-18-14(10-22-16)11-5-7-17-8-6-11/h2-10H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQYDPBVNYLFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide |
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